molecular formula C22H24N2O6 B4163213 1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid

1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid

Cat. No.: B4163213
M. Wt: 412.4 g/mol
InChI Key: HEHAOQHNUGDLJW-UHFFFAOYSA-N
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Description

1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid is a complex organic compound that features a benzimidazole core linked to an indane derivative through an ethoxy bridge

Properties

IUPAC Name

1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.C2H2O4/c1-2-7-20-19(6-1)21-15-22(20)10-11-23-12-13-24-18-9-8-16-4-3-5-17(16)14-18;3-1(4)2(5)6/h1-2,6-9,14-15H,3-5,10-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHAOQHNUGDLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCOCCN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid typically involves multiple steps:

    Formation of the Indane Derivative: The starting material, 2,3-dihydro-1H-indene, is reacted with ethylene oxide in the presence of a base to form 2-(2,3-dihydro-1H-inden-5-yloxy)ethanol.

    Linking to Benzimidazole: The 2-(2,3-dihydro-1H-inden-5-yloxy)ethanol is then reacted with 1H-benzimidazole in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired compound.

    Oxalate Formation: Finally, the product is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling step and crystallization techniques for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The indane moiety can be oxidized to form indanone derivatives.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Indanone derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The indane derivative may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-amine, 2,3-dihydro-: Similar indane structure but lacks the benzimidazole moiety.

    Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Contains an indane structure with a ketone group instead of the benzimidazole.

    5-Ethyl-2,3-dihydro-1H-inden-1-one: Another indane derivative with different substituents.

Uniqueness

1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid is unique due to its combination of a benzimidazole core and an indane derivative, which may confer unique biological and chemical properties not found in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid
Reactant of Route 2
1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid

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